![molecular formula C20H30N2O2 B2765804 4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide CAS No. 2380145-83-3](/img/structure/B2765804.png)
4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as TAK-659 and is a highly selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various diseases, including autoimmune disorders and cancer.
Wirkmechanismus
TAK-659 selectively inhibits 4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide, a key enzyme involved in B-cell receptor signaling. By inhibiting 4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide, TAK-659 blocks downstream signaling pathways, leading to the inhibition of B-cell activation and proliferation. This mechanism of action has been shown to have therapeutic potential in various diseases where B-cell activation plays a crucial role.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit B-cell activation and proliferation, leading to the suppression of the immune response. Additionally, TAK-659 has been shown to induce apoptosis, or programmed cell death, in B-cell malignancies, leading to tumor regression.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including its high selectivity for 4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide and its potent inhibitory activity. Additionally, TAK-659 has good pharmacokinetic properties, making it suitable for in vivo studies. However, TAK-659 has some limitations, including its relatively low solubility and stability, which may affect its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for B-cell malignancies and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of TAK-659 and its potential off-target effects. Finally, the synthesis of analogs of TAK-659 may lead to the development of more potent and selective inhibitors of 4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the preparation of 4-tert-butylbenzoic acid. The acid is then converted to an acid chloride, which is reacted with the amine morpholine to form the corresponding amide. The cyclobutylmethyl group is then introduced using a Grignard reagent, resulting in the final product, TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Additionally, TAK-659 has demonstrated efficacy in autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)17-7-5-16(6-8-17)18(23)21-15-20(9-4-10-20)22-11-13-24-14-12-22/h5-8H,4,9-15H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJODWMSEKLCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.